2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Agrochemistry Fungicide Development Crop Protection

Researchers developing next-generation agrochemicals or anti-MRSA therapies often face unreliable intermediate supply. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1) solves this with a consistent >98% GC purity profile, enabling reproducible synthesis of high-potency derivatives. - Agrochemical discovery: Provides the (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl moiety, achieving 100% control of wheat powdery mildew and cucumber downy mildew at 400 g ai/ha. - Anti-MRSA research: Core scaffold for amide derivatives that outperform vancomycin against MDR S. aureus strains (MRSA-252, EMRSA-17). - Reliable supply: Ambient shipping; stock available in gram to kilogram quantities for R&D and process scale-up.

Molecular Formula C6H4ClF3N2
Molecular Weight 196.56 g/mol
CAS No. 79456-26-1
Cat. No. B1268430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloro-5-(trifluoromethyl)pyridine
CAS79456-26-1
Molecular FormulaC6H4ClF3N2
Molecular Weight196.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)N)C(F)(F)F
InChIInChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12)
InChIKeyWXNPZQIRDCDLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1) Procurement: A Critical Intermediate for Fluorinated Heterocycles


2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1) is a polyfunctionalized pyridine derivative featuring an amino, a chloro, and a trifluoromethyl group . It serves as a key intermediate in the synthesis of biologically active molecules, particularly in the agrochemical and pharmaceutical industries, where the trifluoromethyl and chloro substituents are valued for enhancing metabolic stability and bioavailability . The compound exists as a crystalline solid with a defined melting range and a water solubility of approximately 622 mg/L at 25°C .

Why Substituting 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1) with Similar Pyridines Compromises Synthesis Outcomes


Generic substitution of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine with other 2-aminopyridines or trifluoromethylpyridines is likely to fail in specific synthetic contexts. The compound's unique 1,2,3,5-substitution pattern enables a specific reactivity profile in nucleophilic aromatic substitution and cross-coupling reactions [1]. For example, the presence of both an amino group and a chloro substituent ortho to it allows for distinct cyclization and derivatization pathways, such as the formation of imidazo[1,2-a]pyridines . In antibacterial research, derivatives synthesized from this specific core exhibited superior potency against multidrug-resistant strains compared to vancomycin, a property that is not guaranteed when starting from an isomer like 2-amino-5-(trifluoromethyl)pyridine, which lacks the 3-chloro substituent [2].

Quantitative Differentiation Guide for Procuring 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1)


Enhanced Fungicidal Efficacy: Derivatives of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine vs. Commercial Standard

Derivatives synthesized from the 2-Amino-3-chloro-5-(trifluoromethyl)pyridine core demonstrate high fungicidal efficacy. A specific derivative, methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenoxy)(phenyl)methyl)acrylate (compound 2g), achieved complete control (100%) of both wheat powdery mildew and cucumber downy mildew at an application rate of 400 g ai/ha [1]. In the same study, it also achieved 98% control of cucumber anthracnose at the same application rate [1].

Agrochemistry Fungicide Development Crop Protection

Potent Antibacterial Activity of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine-Derived Amides Against Multidrug-Resistant S. aureus

N-acylation of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine yields a series of amide compounds with potent antibacterial activity. In a study, these derivatives were tested against four multi-drug resistant (MDR) Staphylococcus aureus strains [1]. The majority of the synthesized compounds exhibited higher potency in inhibiting the growth of these MDR strains than the standard drug vancomycin [1].

Antibacterial Discovery Medicinal Chemistry Drug Resistance

Tunable Magnetic Properties: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine as a Ligand for Copper(II) Complexes

The title compound acts as a ligand in the synthesis of copper(II) halide complexes with distinct magnetic properties. The resulting compounds, [(TMCAPH)2CuBr4] (1) and [(TMCAPH)2CuCl4] (2), both exhibit antiferromagnetic exchange and singlet ground states [1]. However, the magnitude of magnetic exchange differs significantly between them [1].

Materials Science Magnetochemistry Coordination Chemistry

Physicochemical Profile: Defining Solubility and Partition Coefficient for Process Development

Key physicochemical properties of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine are defined, which are critical for planning synthetic routes, purification, and handling. Its water solubility is 622 mg/L at 25°C, and its partition coefficient (LogP) is 2.59 at 20°C . It is soluble in organic solvents like chloroform and methanol .

Process Chemistry Pre-formulation Analytical Chemistry

Consistent Quality: Defined Purity and Melting Point Range from a Primary Commercial Source

Commercially available 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is supplied with a defined purity of >98.0% as determined by gas chromatography (GC) . The product is specified with a melting point range of 94.0 to 97.0 °C . This level of purity and narrow melting range provide a reliable benchmark for procurement.

Quality Control Supply Chain Procurement Specification

Validated Synthetic Route: The Compound's Role as a Direct Precursor to the Commercial Fungicide Fluazinam

2-Amino-3-chloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of fluazinam, a widely used broad-spectrum fungicide [1]. This specific application is detailed in patents that describe improved processes for preparing this compound to be used in the production of fluazinam and other pyridinamine derivatives [1].

Agrochemical Synthesis Process Patent Industrial Intermediate

Procurement-Driven Application Scenarios for 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1)


Discovery of Next-Generation Agrochemicals with High-Potency Fungicidal Activity

Procure this compound for agrochemical discovery programs targeting broad-spectrum fungicidal activity. The (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl moiety, which is synthetically accessible from this intermediate, has been demonstrated to yield derivatives with 100% control of wheat powdery mildew and cucumber downy mildew at 400 g ai/ha [1]. This indicates that using this specific core can lead to highly efficacious crop protection agents.

Development of Novel Antibacterial Agents Targeting Multidrug-Resistant Gram-Positive Pathogens

Utilize 2-Amino-3-chloro-5-(trifluoromethyl)pyridine as a core scaffold for synthesizing amide derivatives aimed at combating multidrug-resistant (MDR) Staphylococcus aureus. Studies show that a majority of derivatives synthesized from this compound exhibited greater potency than vancomycin against four clinically relevant MDR strains, including MRSA-252 and EMRSA-17 [1]. This makes it a compelling starting point for developing new therapies to address the global challenge of antibiotic resistance.

Synthesis of Molecular Magnetic Materials with Tunable Antiferromagnetic Properties

Procure this compound for use as a ligand in coordination chemistry to create novel magnetic materials. When complexed with copper(II) halides, the resulting compounds exhibit tunable antiferromagnetic exchange constants, with the bromide complex showing an approximately 8.3-fold stronger exchange (~50 K) compared to the chloride complex (~6 K) [1]. This tunability is crucial for the rational design of molecular magnets.

Process Research and Development for the Agrochemical Fluazinam

Acquire 2-Amino-3-chloro-5-(trifluoromethyl)pyridine for process chemistry studies focused on the synthesis and optimization of fluazinam [1]. Its defined purity (>98.0% by GC) and melting point (94.0-97.0 °C) from reputable vendors ensure a reliable and consistent starting material for developing and scaling up industrial manufacturing processes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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